molecular formula C15H14N2O3 B2842483 2-(2-nitroethyl)-N-phenylbenzamide CAS No. 339016-52-3

2-(2-nitroethyl)-N-phenylbenzamide

Cat. No.: B2842483
CAS No.: 339016-52-3
M. Wt: 270.288
InChI Key: ZYPWPBOAEPMVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-nitroethyl)-N-phenylbenzamide is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to an ethyl chain, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitroethyl)-N-phenylbenzamide typically involves a multi-step process. One common method starts with the nitration of benzene to form nitrobenzene, followed by the Friedel-Crafts acylation to introduce the benzamide group. The nitro group is then reduced to an amine, which is subsequently alkylated to form the nitroethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-nitroethyl)-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-nitroethyl)-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-nitroethyl)-N-phenylbenzamide is unique due to the combination of the nitroethyl group and the benzamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-nitroethyl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-15(16-13-7-2-1-3-8-13)14-9-5-4-6-12(14)10-11-17(19)20/h1-9H,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPWPBOAEPMVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.